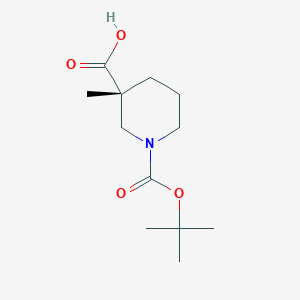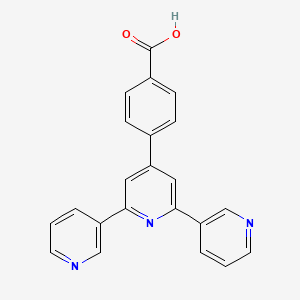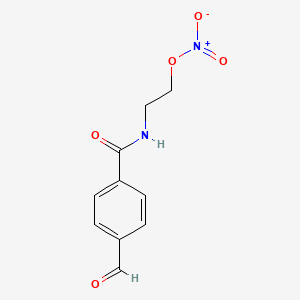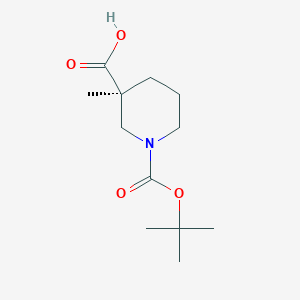
(S)-1-(叔丁氧羰基)-3-甲基哌啶-3-羧酸
描述
“(S)-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid” is a chemical compound that contains a tert-butoxycarbonyl group . The tert-butoxycarbonyl group is a protecting group used in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Synthesis Analysis
The synthesis of compounds containing the tert-butoxycarbonyl group can be achieved through various methods. One such method involves the use of a phosphonium ionic liquid for high-temperature Boc deprotection of amino acids and peptides . This method has demonstrated a beneficial effect, extending the possibility for extraction of water-soluble polar organic molecules using ionic liquids .Molecular Structure Analysis
The molecular structure of the tert-butoxycarbonyl group, which is part of “(S)-1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid”, is represented by the formula C5H9O2 . It has an average mass of 101.12376 and a monoisotopic mass of 101.06025 .Chemical Reactions Analysis
The tert-butoxycarbonyl group plays a significant role in chemical reactions as a protecting group . It is introduced into a molecule to obtain chemoselectivity in a subsequent chemical reaction . A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described .Physical and Chemical Properties Analysis
The tert-butoxycarbonyl group has a formula of C5H9O2, a net charge of 0, an average mass of 101.12376, and a monoisotopic mass of 101.06025 .科学研究应用
晶体结构和构象分析
已经研究了相关化合物的晶体结构,例如 O-苄基-N-叔丁氧羰基-N-甲基-L-酪氨酸,以了解 N-甲基化在肽构象中的作用。这项研究强调了特定基团构象在确定肽及其相关化合物的结构性质中的重要性(Jankowska 等,2002)。
基团迁移的机理和应用
已经报道了烷氧基阴离子触发的叔丁氧羰基 (Boc) 基团迁移机理,展示了此类迁移的分子内性质及其在合成化学中的应用(Xue & Silverman,2010)。
新试剂和反应条件
一种新型的叔丁氧羰基化试剂,1-叔丁氧基-2-叔丁氧羰基-1,2-二氢异喹啉 (BBDI),已用于在温和条件下进行化学选择性反应,展示了叔丁氧羰基保护化合物在合成应用中的多功能性(Saito, Ouchi, & Takahata,2006)。
立体异构体的合成
研究开发了 3-(叔丁氧羰基)-3-氮杂双环[3.1.0]己烷-2-羧酸的所有四个立体异构体的合成方法。这项工作大大缩短了以前的方法,并提供了对不天然氨基酸合成的见解(Bakonyi 等,2013)。
基团去除中的选择性提高
研究探索了提高叔丁氧羰基去除选择性的方法,这是肽合成中的关键步骤。这项研究为复杂合成序列中的部分脱保护提供了更有效的方法(Bodanszky & Bodanszky,2009)。
丁氧羰基化中的催化剂效率
使用 H3PW12O40 作为胺的 N-叔丁氧羰基化的催化剂代表了一种保护胺功能的高效且环保的方法,突出了绿色化学的进步(Heydari 等,2007)。
作用机制
Target of Action
The primary target of the compound (3S)-1-[(tert-Butoxy)carbonyl]-3-methylpiperidine-3-carboxylic acidThe tert-butoxycarbonyl (boc) group is known to be widely used in synthetic organic chemistry .
Mode of Action
The compound contains a tert-butoxycarbonyl (Boc) group, which is known for its unique reactivity pattern. The Boc group is used for the direct introduction into a variety of organic compounds . This group is crowded and elicits a unique reactivity pattern, which is often used in chemical transformations .
Biochemical Pathways
The tert-butyl group, a component of the compound, is known to have implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
The presence of the tert-butoxycarbonyl (boc) group may influence these properties, as it is known to affect the reactivity of the compound .
Result of Action
The introduction of the tert-butoxycarbonyl (boc) group into various organic compounds can lead to a variety of chemical transformations .
未来方向
The use of a phosphonium ionic liquid for high-temperature Boc deprotection of amino acids and peptides has demonstrated a beneficial effect . This method extends the possibility for extraction of water-soluble polar organic molecules using ionic liquids , indicating potential future directions for research and application in this area.
生化分析
Biochemical Properties
(3S)-1-[(tert-Butoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex organic molecules. The tert-butoxycarbonyl group in this compound acts as a protecting group for amines, preventing unwanted reactions during synthesis. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidases and proteases, which can remove the Boc group under specific conditions, allowing the amine group to participate in further reactions .
Cellular Effects
The effects of (3S)-1-[(tert-Butoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid on cellular processes are primarily related to its role as a protecting group in peptide synthesis. By protecting amine groups, this compound ensures the correct assembly of peptides and proteins, which are crucial for various cellular functions. It influences cell signaling pathways, gene expression, and cellular metabolism by enabling the synthesis of functional peptides and proteins .
Molecular Mechanism
At the molecular level, (3S)-1-[(tert-Butoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid exerts its effects through the formation and removal of the Boc protecting group. The Boc group can be introduced into molecules via chemical reactions and can be removed by treatment with acids, such as trifluoroacetic acid. This process allows for the selective protection and deprotection of amine groups, facilitating the synthesis of complex molecules. The compound’s interactions with enzymes, such as peptidases, enable the precise control of peptide synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of (3S)-1-[(tert-Butoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid are important considerations. The Boc group is relatively stable under neutral and basic conditions but can be removed under acidic conditions. Over time, the compound may degrade if exposed to harsh conditions, affecting its efficacy in protecting amine groups. Long-term studies have shown that the compound maintains its protective function in in vitro and in vivo settings, provided it is stored and handled correctly .
Dosage Effects in Animal Models
The effects of (3S)-1-[(tert-Butoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid in animal models vary with dosage. At low doses, the compound effectively protects amine groups without causing adverse effects. At high doses, there may be toxic or adverse effects due to the accumulation of the compound or its degradation products. Studies have shown that careful dosage control is necessary to avoid threshold effects and ensure the compound’s efficacy and safety .
Metabolic Pathways
(3S)-1-[(tert-Butoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidases, which cleave the Boc group to release the free amine. This process is essential for the proper assembly of peptides and proteins, affecting metabolic flux and metabolite levels in cells .
Transport and Distribution
Within cells and tissues, (3S)-1-[(tert-Butoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid is transported and distributed based on its chemical properties. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its availability for biochemical reactions .
Subcellular Localization
The subcellular localization of (3S)-1-[(tert-Butoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid is determined by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, where it exerts its protective function. This localization is crucial for its activity and function in peptide synthesis, ensuring that amine groups are protected during the assembly of complex molecules .
属性
IUPAC Name |
(3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-5-6-12(4,8-13)9(14)15/h5-8H2,1-4H3,(H,14,15)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQIKLOOSITZGB-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-cyano-3-[3-(cyclopentyloxy)-4-methoxyphenyl]propanoate](/img/structure/B3102020.png)
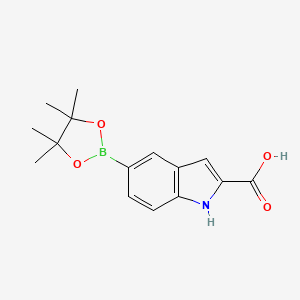
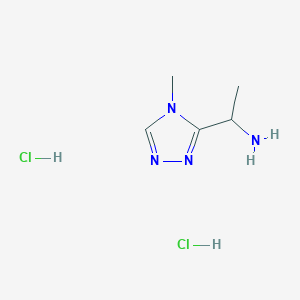
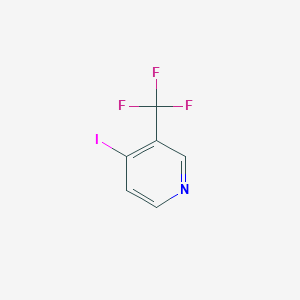

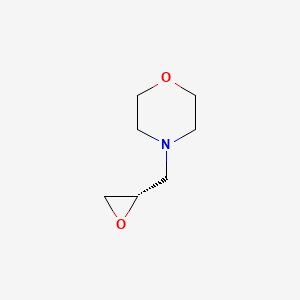
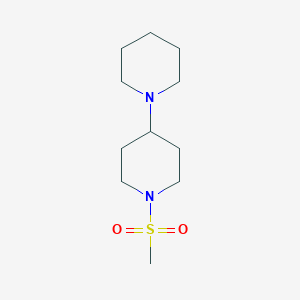
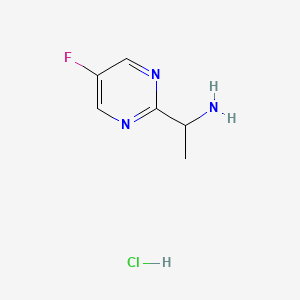
![1-Oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B3102093.png)
![tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B3102096.png)
